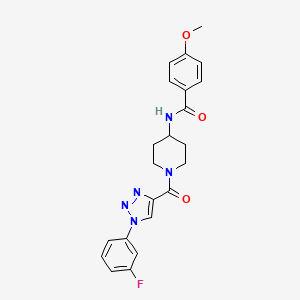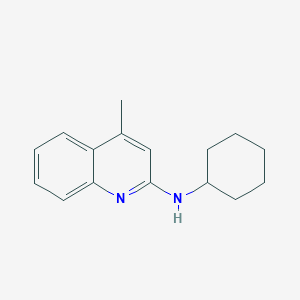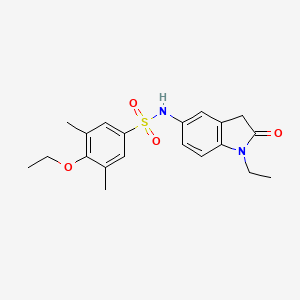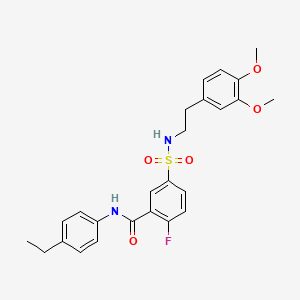
1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide
Vue d'ensemble
Description
The compound "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" is a derivative of piperidine-4-carboxamide, which is a core structure for various biologically active compounds. The presence of the dichloropyridinyl group suggests potential for increased molecular interactions, possibly enhancing the compound's biological activity. Although the specific compound is not directly mentioned in the provided papers, the general class of piperidine-4-carboxamides is well-represented, indicating the importance of this scaffold in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine-4-carboxamide derivatives is well-documented. For instance, the synthesis of multifunctionalized dihydropyridones, which can be further transformed into pyridone carboxamides, is achieved through a piperidine-promoted domino reaction with aldehydes, yielding products in moderate to high yields . This method could potentially be adapted for the synthesis of "1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamides is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing nitrogen. This ring system is known to impart favorable pharmacokinetic properties to drug molecules. The substitution pattern on the pyridine and piperidine rings can significantly influence the molecule's conformation and, consequently, its biological activity. For example, the triazine heterocycle in related compounds is critical for potency and selectivity .
Chemical Reactions Analysis
Piperidine-4-carboxamides can undergo various chemical reactions, which are essential for the diversification of this scaffold and the discovery of new bioactive molecules. The reaction of carbamoylated enaminones with aldehydes to produce dihydropyridones , and the optimization of substituents for improved pharmacokinetic properties , are examples of chemical modifications that can be applied to the piperidine-4-carboxamide core.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-4-carboxamides are influenced by their functional groups and overall molecular structure. These properties are crucial for the compound's solubility, stability, and reactivity. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the importance of optimizing reaction conditions to achieve high purity and yield, which are indicative of the compound's physical and chemical characteristics .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and crystal structure of a related compound, specifically 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, were characterized using various spectroscopic techniques and X-ray diffraction. This compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Biological and Medicinal Chemistry
- A new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, was discovered and optimized. These compounds were identified as tubulin inhibitors and demonstrated increased numbers of mitotic cells in a leukemia cell line after treatment, indicating potential applications in cancer therapy (Krasavin et al., 2014).
- The preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was optimized, demonstrating potential applications in treating neurological conditions (Wei et al., 2016).
- Novel inhibitors of soluble epoxide hydrolase, specifically 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, were discovered from high throughput screening. These inhibitors were shown to have robust effects on a serum biomarker, indicating potential therapeutic applications in disease models (Thalji et al., 2013).
Chemical and Process Development
- The discovery of piperidine-4-carboxamide CCR5 antagonists for potential anti-HIV-1 activity was discussed. The introduction of a carbamoyl group resulted in high metabolic stability and potent inhibition of membrane fusion, indicating potential use in HIV therapy (Imamura et al., 2006).
- A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule PCSK9 mRNA translation inhibitors, showing improved potency and in vitro safety profiles, suggesting their potential use in regulating cholesterol levels (Londregan et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCHGDBASIDUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2516136.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)



![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2516151.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2516153.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)